molecular formula C12H10FN3O B7461105 N-(2-FLUOROPHENYL)-N'-(2-PYRIDYL)UREA

N-(2-FLUOROPHENYL)-N'-(2-PYRIDYL)UREA

Cat. No.: B7461105
M. Wt: 231.23 g/mol
InChI Key: KBTNRAVEVPJEDI-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-N'-(2-pyridyl)urea is a urea derivative featuring a 2-fluorophenyl group and a 2-pyridyl moiety. Urea-based compounds are widely studied for their diverse applications, including pharmaceuticals, agrochemicals, and materials science . The presence of fluorine and pyridine in this compound is significant:

  • Fluorine enhances lipophilicity, metabolic stability, and bioavailability through its electron-withdrawing effects .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-9-5-1-2-6-10(9)15-12(17)16-11-7-3-4-8-14-11/h1-8H,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTNRAVEVPJEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FLUOROPHENYL)-N’-(2-PYRIDYL)UREA typically involves the reaction of 2-fluoroaniline with 2-pyridyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for N-(2-FLUOROPHENYL)-N’-(2-PYRIDYL)UREA may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-FLUOROPHENYL)-N’-(2-PYRIDYL)UREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(2-FLUOROPHENYL)-N’-(2-PYRIDYL)UREA has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-FLUOROPHENYL)-N’-(2-PYRIDYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-Fluorophenyl)-N'-(2-pyridyl)urea with structurally analogous urea derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituents Key Properties/Applications References
This compound 2-Fluorophenyl, 2-pyridyl Hypothesized applications in kinase inhibition or agrochemicals due to fluorine and pyridyl moieties. Limited direct data.
N-(2-Chloro-4-pyridinyl)-N'-phenylurea (Forchlorfenuron) 2-Chloro-4-pyridinyl, phenyl Plant growth regulator (cytokinin-like activity). Chlorine enhances stability and bioactivity.
N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea 6-Chloro-4-(trifluoromethyl)-pyridyl, 2-methylphenyl High lipophilicity from trifluoromethyl and methyl groups. Potential pesticidal or herbicidal use.
N-[4-(1-Aminoethyl)phenyl]-N'-(2-fluorophenyl)urea 4-(1-Aminoethyl)phenyl, 2-fluorophenyl Aminoethyl group introduces polarity and H-bonding potential. Likely explored for drug discovery.
1-Furfuryl-3-(3-nitrophenyl)urea Furfuryl, 3-nitrophenyl Nitro group provides strong electron-withdrawing effects. Applications in materials or catalysis.

Key Findings:

Substituent Position Matters :

  • In maleimide derivatives, 2-pyridyl substitution (e.g., compound 26n ) demonstrated higher potency than 4-pyridyl analogs . This suggests that the 2-pyridyl group in the target urea may optimize target binding compared to other positions.
  • Chlorine in forchlorfenuron enhances agrochemical activity but may increase toxicity compared to fluorine .

Fluorine vs. Other Halogens :

  • Fluorine improves metabolic stability over chlorine, as seen in kinase inhibitors . However, chlorine in forchlorfenuron provides stronger cytokinin-like effects .

Heterocyclic Moieties :

  • Pyridyl and furfuryl groups enhance hydrogen-bonding interactions, but pyridyl’s aromatic nitrogen offers stronger binding to metal ions or enzymes .

Lipophilicity and Bioactivity :

  • Trifluoromethyl and methyl groups in N-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(2-methylphenyl)urea increase lipophilicity, favoring membrane penetration in pesticidal applications .

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